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Z-D-Phenylalanine amide

Cat. No.: B1578907
M. Wt: 298.3
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Phenylalanine amide, with the CAS number 5241-56-5 and a molecular formula of C17H18N2O3, is a protected D-configuration phenylalanine derivative essential in synthetic and pharmaceutical chemistry . The compound has a molecular weight of 298.34 g/mol and a melting point of 162°C . The "Z" (benzyloxycarbonyl) group serves as a crucial protecting group for the amine functionality, making this building block particularly valuable for the controlled synthesis of complex peptides via solid-phase or solution-phase methods. Its D-chirality is a key feature for creating peptides that are resistant to enzymatic degradation, thereby enhancing their stability and bioavailability for therapeutic development . Research highlights the application of D-phenylalanine derivatives as critical chiral fragments in active pharmaceutical ingredients such as nateglinide and in peptides like PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) . Furthermore, phenylalanine amides have been used as model substrates in metabolic studies, such as investigations into their hydrolysis and uptake by bacterial cells like Escherichia coli . This reagent provides researchers with a high-quality, stereochemically pure starting material for developing novel macrolide antibiotics, peptidomimetics, and other bioactive compounds. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Weight

298.3

Origin of Product

United States

Conceptual Significance As a Protected Amino Acid Derivative for Research Applications

Z-D-Phenylalanine amide is a derivative of the non-proteinogenic D-isomer of phenylalanine. In this compound, the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is in the form of a primary amide. This specific configuration confers several key advantages in chemical synthesis, making it a valuable tool for researchers.

The primary conceptual significance of this compound lies in its role as a protected amino acid. In peptide synthesis, it is essential to selectively block the reactive functional groups of an amino acid that are not intended to participate in a particular reaction. The Z-group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a revolutionary development in this regard. mdpi.com It prevents the highly reactive amino group from forming unwanted side products, thereby enabling the controlled, stepwise formation of peptide bonds.

A critical aspect of using protected amino acids is the prevention of racemization—the conversion of a chiral molecule into a mixture of enantiomers. The Z-group is particularly effective at preserving the stereochemical integrity of the chiral center of the amino acid during coupling reactions. mdpi.com This is of paramount importance when synthesizing peptides with specific three-dimensional structures, as the biological activity of a peptide is often highly dependent on its precise stereochemistry. The use of D-amino acids, such as in this compound, is a common strategy in medicinal chemistry to create peptides with enhanced stability against enzymatic degradation. nih.gov

The amide functional group at the C-terminus also plays a significant role. Many biologically active peptides naturally possess a C-terminal amide, which can contribute to their stability and receptor-binding affinity. By using this compound as a building block, researchers can directly incorporate this feature into a synthetic peptide.

The unique properties of this compound make it a valuable component in the synthesis of peptidomimetics and other complex organic molecules. Its incorporation can influence the conformational properties of a peptide chain, leading to the formation of specific secondary structures. chemicalbook.com

PropertyValue
Synonyms N-Cbthis compound, N-Benzyloxycarbonyl-D-phenylalanine amide
CAS Number 7376-90-1
Molecular Formula C₁₇H₁₈N₂O₃
Molecular Weight 298.34 g/mol
Physical and Chemical Properties
Appearance White to off-white powder
Solubility Soluble in organic solvents such as methanol (B129727) and dimethylformamide. xinchem.com

Note: Some data is derived from closely related compounds due to limited specific data for this compound.

Historical Context of Its Utilization in Peptide and Amide Chemistry Studies

Advanced Chemical Synthesis Routes for this compound

The construction of this compound can be achieved through both solution-phase and solid-phase methodologies, each offering distinct advantages depending on the target molecule and desired scale.

Solution-Phase Synthetic Strategies and Optimization

Solution-phase synthesis provides a versatile platform for the preparation of this compound and its derivatives. A common approach involves the coupling of an N-protected Z-D-phenylalanine with an appropriate amine. For instance, the reaction of Nα-Z-D-phenylalanine pentafluorophenyl ester with L-arginine in dimethylformamide (DMF) has been utilized to produce the protected dipeptide Z-D-Phe-Arg-OH in high yield. d-nb.infobeilstein-journals.org This method benefits from the zwitterionic nature of arginine in DMF, which obviates the need for guanidine (B92328) group protection. d-nb.infobeilstein-journals.org

Optimization of solution-phase synthesis often focuses on maximizing yield and purity while minimizing side reactions. For example, in the synthesis of melanotan II, a cyclic heptapeptide, a [(2+2)+1+1] fragment condensation strategy was employed. d-nb.infobeilstein-journals.org This involved the coupling of dipeptide fragments, one of which was derived from Z-D-phenylalanine, using reagents like N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxynorbornene-2,3-dicarboximide (HONb). d-nb.infobeilstein-journals.org Microwave-assisted synthesis has also emerged as a rapid and efficient method for dipeptide synthesis, including those with Z-protection, significantly reducing reaction times. mdpi.com

Solid-Phase Incorporation Techniques in Peptide Research

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. sigmaaldrich.compeptide.comscispace.com The incorporation of this compound into a peptide sequence via SPPS follows the general principles of the methodology, which involve repeated cycles of deprotection and coupling. sigmaaldrich.com The choice of protecting groups for the amino acid side chains and the N-terminus is crucial for a successful synthesis. researchgate.net The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are commonly used for the α-amino group. scispace.comresearchgate.net

A key aspect of SPPS is the linker that attaches the initial amino acid to the resin, as it determines the conditions for the final cleavage of the peptide from the support. peptide.com For the synthesis of C-terminal peptide amides, specific resins and linkers, such as the Rink amide resin, are employed. nih.gov Researchers have also developed novel strategies, such as using a traceless triazene (B1217601) linker to anchor phenylalanine to a polymeric support through its side chain, enabling the synthesis of cyclic and C-modified peptides. nih.govresearchgate.net This technique involves cleavage from the resin under mild acidic conditions. nih.govresearchgate.net

Stereochemical Control and Racemization Studies in Amidation Reactions Involving Phenylalanine Derivatives

Maintaining the stereochemical integrity of chiral centers is paramount in the synthesis of bioactive molecules. The amidation of phenylalanine derivatives is a critical step where racemization can occur, leading to a loss of biological activity.

Investigation of Factors Influencing Stereochemical Integrity

The activation of the carboxylic acid of phenylalanine for amide bond formation is a high-risk step for racemization. nih.gov This activation increases the acidity of the α-proton, making it more susceptible to abstraction, especially under basic conditions commonly used in coupling reactions. nih.gov Studies have shown that even mild amidation procedures can lead to racemization of phenylalanine. nih.gov

Several factors influence the degree of racemization, including the choice of coupling reagent, base, solvent, and temperature. For instance, in the TBTU-mediated amidation of N-acetyl-l-phenylalanine, the use of a tertiary base like DIPEA can lead to significant racemization through the formation of an azlactone intermediate. mdpi.com The azlactone has an acidic α-proton that readily epimerizes. mdpi.com The concentration of the base also plays a role, with higher concentrations generally leading to more racemization. mdpi.com

Development of Enantioselective Synthetic Procedures

To mitigate racemization, researchers have focused on developing enantioselective synthetic methods. A key strategy is to use milder coupling conditions and weaker bases. For example, adapting the T3P (n-propanephosphonic acid anhydride) coupling method in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0°C has been shown to minimize racemization. nih.gov Similarly, in TBTU-mediated couplings, using pyridine as the base instead of stronger bases like DIPEA can significantly improve stereochemical retention. mdpi.comnih.govresearchgate.net

Another approach is to start with enantiopure starting materials and carefully control the reaction conditions to preserve the desired stereochemistry throughout the synthesis. nih.gov For instance, using enantiopure Boc-protected (R)-phenylalanine as a starting material and employing optimized coupling conditions has resulted in products with enantiomeric excess values greater than 99%. nih.gov Enantioselective synthesis can also be achieved through catalytic methods, such as the cinchona alkaloid-catalyzed aza-Henry reaction to produce D-α-amino amides from aliphatic aldehydes. rsc.org

Derivatization Strategies for Functionalization in Chemical Biology Probe Design

This compound and its derivatives are valuable scaffolds for the design of chemical biology probes. These probes are essential tools for studying biological processes, identifying enzyme inhibitors, and imaging biological systems. nih.govnih.gov

Derivatization strategies often involve the introduction of functional groups that can participate in bioorthogonal reactions, such as "click chemistry". uochb.cz For example, peptides containing Z-D-phenylalanine can be modified with azides or alkynes, allowing for their conjugation to reporter molecules like fluorophores or to other biomolecules. uochb.czsigmaaldrich.com This approach has been used to create peptide-drug and peptide-peptide conjugates. uochb.cz

Enzymatic and Molecular Interaction Studies of Z D Phenylalanine Amide in Biochemical Systems

Z-D-Phenylalanine Amide as a Model Substrate in Mechanistic Enzymology

This compound is utilized in peptide synthesis. The presence of the phenyl group facilitates aromatic interactions, a feature that is leveraged in studying enzyme-substrate binding. Its structure allows for the investigation of how specific enzymes recognize and process substrates with protected amino acid residues. The amide group at the C-terminus mimics a peptide bond, making it a suitable substrate for various proteases and peptidases. By monitoring the hydrolysis of the amide bond, researchers can elucidate the kinetic parameters and catalytic mechanisms of these enzymes.

Investigation of this compound and Analogues as Enzyme Inhibitors

The structural features of this compound and its analogues make them effective tools for studying enzyme inhibition.

Analogues of this compound have been explored as inhibitors of various enzymes, including proteases. For instance, the introduction of a 3-chlorophenyl group in related compounds has been shown to enhance potency in enzyme inhibition, demonstrating the role of electron-withdrawing substituents. The core structure can be modified to probe the active sites of proteases, helping to characterize their inhibition mechanisms. These studies are crucial in the development of targeted therapeutic agents.

The specificity of peptidases for their substrates is a key area of research where this compound and its derivatives are employed. The D-configuration of the phenylalanine residue provides insights into the stereospecificity of enzymes. By comparing the binding and hydrolysis of D-isomers versus L-isomers, scientists can map the steric constraints of an enzyme's active site. The benzyloxycarbonyl group also plays a role in binding, with its aromatic ring often participating in hydrophobic interactions within the enzyme's binding pocket.

Ligand-Biomacromolecule Binding Analysis in Model Systems

The interaction of this compound with biomacromolecules extends beyond enzymes. It can be used as a model ligand to study binding to various proteins and receptors. The hydroxyimino group in some analogues enhances reactivity, enabling the formation of hydrogen bonds and ionic interactions that can modulate the activity of these macromolecules. This makes it a useful probe for understanding the fundamental principles of molecular recognition in biological systems.

Role in Modulating Specific Biochemical Pathways through Mechanistic Studies

Through its interaction with specific molecular targets, this compound and its derivatives can modulate various biochemical pathways. These interactions can influence signal transduction pathways that regulate cellular responses. Furthermore, by inhibiting or activating specific enzymes, these compounds can impact metabolic processes. Mechanistic studies using these compounds help to unravel the complex networks of biochemical reactions that govern cellular function.

Structural and Conformational Analysis of Z D Phenylalanine Amide and Its Complexes

Spectroscopic Investigations for Conformational Elucidation

Spectroscopic methods are powerful tools for probing the molecular structure and conformation of molecules like Z-D-Phenylalanine amide. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed insights into the molecule's atomic arrangement and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of molecules in solution. For derivatives of phenylalanine, ¹H NMR spectroscopy can reveal significant details about their conformation. For instance, in studies of amphiphilic lauryl esters of L-phenylalanine, the chemical shifts of protons provide clues about the molecule's folded state. An upfield shift in the alkyl chain protons suggests the proximity of the phenyl ring, indicating a folded conformation where the hydrophobic parts of the molecule interact. nih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Enhancement Spectroscopy (NOESY), are particularly powerful. A NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. The presence of a cross-peak between two protons in a NOESY spectrum provides a distance constraint that can be used to build a 3D model of the molecule. nih.govnih.gov For this compound, NOESY experiments would be crucial for determining the orientation of the benzyloxycarbonyl (Z) group relative to the phenylalanine side chain and the peptide backbone.

Theoretical modeling combined with NMR data can further refine the conformational analysis. By generating a set of low-energy structures through computational methods and then comparing them against the experimental NMR constraints, a representative ensemble of solution-state conformations can be determined. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Phenylalanine Derivatives Note: This table is illustrative, based on typical values for phenylalanine derivatives. Actual values for this compound may vary depending on the solvent and experimental conditions.

ProtonTypical Chemical Shift (ppm)Information Provided
Amide NH7.5 - 8.5Involved in hydrogen bonding
Aromatic (Phenyl)7.2 - 7.4Electronic environment of the side chain
Alpha-CH (CαH)4.5 - 4.8Backbone conformation
Beta-CH₂ (CβH₂)2.8 - 3.2Side chain rotameric state (χ₁ angle)
Z-group CH₂~5.1Conformation of the protecting group
Z-group Phenyl~7.3Environment of the protecting group

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, confirms the presence of key functional groups and provides information about hydrogen bonding and secondary structure. The infrared spectrum of a molecule like this compound is characterized by absorption bands corresponding to the vibrational frequencies of its specific chemical bonds.

Studies on D-phenylalanine and other phenylalanine-based peptides have established the key vibrational modes. yildiz.edu.trvu.nl The amide group gives rise to several characteristic bands: the N-H stretch (Amide A, ~3300 cm⁻¹), the C=O stretch (Amide I, ~1650 cm⁻¹), and the N-H bend coupled with C-N stretch (Amide II, ~1550 cm⁻¹). The precise frequency of these bands is sensitive to the local environment, particularly hydrogen bonding. A shift to a lower frequency (redshift) in the N-H and C=O stretching bands typically indicates their participation in hydrogen bonds. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound Note: This table is based on established data for phenylalanine amides and peptides. yildiz.edu.trresearchgate.net

Vibrational ModeApproximate Wavenumber (cm⁻¹)Assignment
N-H Stretch (Amide A)3400 - 3200Amide N-H group, sensitive to H-bonding
Aromatic C-H Stretch3100 - 3000Phenyl rings of side chain and Z-group
Carbonyl C=O Stretch (Amide I)1680 - 1630Amide C=O group, sensitive to H-bonding
N-H Bend (Amide II)1560 - 1520N-H bending and C-N stretching
Aromatic C=C Stretch1600, 1495, 1450Phenyl ring skeletal vibrations
C-O Stretch (Z-group)1250 - 1050Urethane C-O bonds

X-ray Crystallographic Studies of this compound-Biomacromolecule Complexes

X-ray crystallography is the definitive method for determining high-resolution, three-dimensional structures of molecules in the solid state. nih.gov While a crystal structure of this compound itself would provide precise bond lengths, bond angles, and torsional angles in the crystalline form, its study in a complex with a biomacromolecule (such as a protein or enzyme) is particularly insightful. nih.gov Such a study reveals the exact binding mode, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and any conformational changes that occur in either the ligand or the macromolecule upon binding.

The process involves co-crystallizing this compound with its target biomacromolecule and then exposing the crystal to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the molecular structure is built and refined. nih.gov

Although a specific published crystal structure of this compound bound to a biomacromolecule is not available, studies on related systems provide a clear blueprint for what such an analysis would reveal. For example, the crystal structures of enzymes with bound inhibitors show the precise orientation of the inhibitor's functional groups within the active site, which is critical for structure-based drug design. For this compound, a crystallographic study would definitively show how the phenyl side chain fits into a hydrophobic pocket, how the amide groups act as hydrogen bond donors or acceptors, and how the Z-protecting group interacts with the protein surface.

Analysis of Conformational Preferences and Dynamics in Free and Bound States

A molecule's conformation can change significantly when it transitions from a free state in solution to a bound state within a receptor's active site. rsc.org In solution (the free state), a flexible molecule like this compound exists as an ensemble of rapidly interconverting conformers. NMR studies can characterize this dynamic average state.

Upon binding to a biomacromolecule, the molecule typically adopts a single, low-energy conformation, often referred to as the "bioactive conformation." This bound state is stabilized by numerous interactions with the protein. Comparing the free and bound states provides critical information about the energetics of binding. A molecule that has a low-energy conformation in its free state that closely resembles its bound conformation will have a lower entropic penalty to pay upon binding, which can contribute to higher affinity.

For example, studies on the binding of phenylalanine to the enzyme phenylalanine hydroxylase show that distinct conformational changes occur in the enzyme upon substrate binding, which can be detected by techniques like mass spectrometry. nih.gov A similar analysis for this compound would involve comparing its solution structure from NMR with its bound structure from X-ray crystallography (if available). This comparison would highlight which torsional angles (e.g., around the Cα-Cβ bond) are critical for binding and how the molecule adapts to the steric and electronic environment of the active site.

Influence of Protecting Groups and Terminal Amide on Molecular Geometry and Interactions

The specific chemical features of this compound—namely the N-terminal benzyloxycarbonyl (Z or Cbz) protecting group and the C-terminal amide—exert a profound influence on its molecular geometry and interaction potential.

The terminal amide group fundamentally changes the character of the C-terminus compared to a free carboxylic acid. A carboxylate is typically negatively charged and acts as a hydrogen bond acceptor. In contrast, the primary amide (-CONH₂) is neutral and features both a hydrogen bond acceptor (the carbonyl oxygen) and two hydrogen bond donors (the N-H protons). This allows the C-terminus to participate in more extensive and directionally specific hydrogen bond networks, which can be crucial for anchoring the molecule in a protein's binding site. Studies have shown that neighboring amide groups can significantly stabilize a phenylalanine residue through electronic effects, influencing its chemical properties. researchgate.netunifr.chku.dk The interaction between a phenyl ring and a nearby amide group has been shown to be an important factor in molecular stability and reactivity. nih.gov

Computational and Theoretical Investigations on Z D Phenylalanine Amide

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of ligands like Z-D-Phenylalanine amide with biological macromolecules such as proteins and nucleic acids.

Molecular Docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For instance, in the development of novel inhibitors, docking studies are crucial. Phenylalanine derivatives have been docked into the active sites of various enzymes, such as the HIV-1 capsid protein and histone deacetylase 6 (HDAC6), to understand their binding modes. nih.govmdpi.com These studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. For example, the α-amino amide group can chelate with metal ions in enzyme active sites, a feature that can be exploited in inhibitor design. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the protein-ligand complex, assessing its stability and conformational changes over time. mdpi.com Following docking, MD simulations are often performed to validate the binding pose and evaluate the stability of the interactions. nih.gov An MD simulation can track the trajectory of atoms, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) to confirm the stability of the complex. mdpi.comresearchgate.net Simulations have been used to study the self-assembly of phenylalanine peptides into nanotubes and to understand the conformational stability of inhibitors within their target's binding pocket. nih.govnih.gov The data from these simulations are critical for refining lead compounds and understanding their mechanism of action at a molecular level.

Simulation ParameterDescriptionTypical Use in Analysis
RMSD (Root Mean Square Deviation) Measures the average distance between the atoms of the superimposed protein-ligand complex over time, relative to a reference structure.Assesses the overall stability of the simulation. A stable RMSD profile suggests the complex has reached equilibrium.
RMSF (Root Mean Square Fluctuation) Measures the deviation of each individual residue or atom from its average position over the course of the simulation.Identifies flexible and rigid regions of the protein and ligand, highlighting which parts are most involved in the interaction.
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass.Indicates the compactness of the protein-ligand complex. A stable Rg value suggests the complex is not unfolding or undergoing major conformational changes.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and the target throughout the simulation.Quantifies the specific hydrogen bonding interactions that contribute to the stability of the complex.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules like this compound. nih.govresearchgate.net These methods are used to compute a variety of molecular properties that are not accessible through classical molecular mechanics.

Electronic Structure: Calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and atomic charges. illinois.edu This information is vital for understanding intramolecular interactions, such as the influence of the phenyl group on the peptide bond. nih.govresearchgate.net Studies on phenylalanine and its derivatives have used DFT to simulate inner-shell ionization spectra, which agree well with experimental X-ray photoemission spectroscopy data. nih.gov

Reactivity Profiles: The electronic properties calculated through quantum chemistry can predict a molecule's reactivity. The energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important indicators. A small HOMO-LUMO gap generally suggests higher reactivity. These calculations can help rationalize the outcomes of chemical reactions and predict sites susceptible to nucleophilic or electrophilic attack.

Spectroscopic Properties: Quantum chemical methods are also employed to predict spectroscopic parameters. For example, calculations of Nuclear Magnetic Resonance (NMR) shielding tensors for model systems like N-formyl-phenylalanine-amide have shown a strong correlation with experimental chemical shifts. illinois.eduillinois.edu This allows for the accurate interpretation of experimental spectra and can aid in the structural elucidation of new derivatives. illinois.edu

Prediction of Binding Affinities and Intermolecular Interaction Energies

A central goal of computational chemistry in drug discovery is the accurate prediction of binding affinity, often expressed as the binding free energy (ΔG_bind). Various computational methods are employed to estimate this crucial parameter.

MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) methods are popular for estimating binding free energies from MD simulation snapshots. frontiersin.org This approach combines the molecular mechanics energy of the complex with a continuum solvation model to calculate the free energy of binding. It decomposes the energy into contributions from van der Waals forces, electrostatic interactions, and solvation energies. frontiersin.org

Thermodynamic Integration and Free Energy Perturbation: These are more rigorous, albeit computationally expensive, methods for calculating free energy differences between two states (e.g., bound and unbound). They are considered among the most accurate methods for predicting binding affinities.

MethodPrincipleApplication
MM/PBSA & MM/GBSA Combines molecular mechanics energies with continuum solvation models to estimate free energy.Widely used for re-ranking docked poses and estimating binding affinities from MD trajectories. frontiersin.org
Free Energy Perturbation (FEP) Calculates the free energy difference between two related molecules by "perturbing" one into the other over a series of steps.High-accuracy prediction of relative binding affinities for congeneric series of ligands.
Pairwise Interaction Parameters Experimental or computational determination of the energetic contribution of specific solute-solute interactions.Understanding the fundamental forces governing intermolecular interactions in solution. rug.nl
Quantum Chemistry Calculations Ab initio or DFT calculations to determine the precise energy of interaction between two or more molecules.Detailed analysis of binding modes, particularly the role of hydrogen bonds and other specific interactions. researchgate.net

In Silico Design Principles for this compound-Containing Scaffolds

The this compound moiety can serve as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. In silico methods provide a set of design principles to guide the modification of this scaffold to create potent and selective ligands.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By identifying the key features of known active compounds, new molecules incorporating the this compound scaffold can be designed to match the pharmacophore. This approach was used in designing HDAC6 inhibitors with an α-amino amide group as a zinc-binding feature. mdpi.com

Scaffold Hopping: This strategy involves replacing a central molecular core with a functionally equivalent one while retaining the key interacting functional groups. nih.gov For example, starting with a known phenylalanine-containing inhibitor, the linker region or other parts of the molecule can be replaced with novel fragments to explore new chemical space and improve properties like potency or ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecules can be designed to fit precisely into the binding site. Docking simulations are used to virtually screen libraries of this compound derivatives or to design novel modifications that enhance interactions with the target, such as adding groups that form new hydrogen bonds or fill hydrophobic pockets. nih.gov

De Novo Design of Peptide Mimetics Incorporating Phenylalanine Amide Derivatives

Peptide mimetics (peptidomimetics) are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The phenylalanine amide structure is a valuable component in the design of such mimetics.

De novo design involves creating novel molecular structures from scratch, often guided by computational algorithms. researchgate.netnih.gov The goal is to design a non-peptide scaffold that positions key functional groups—like the phenyl ring and amide groups of this compound—in the same spatial orientation as in the native peptide. This allows the mimetic to replicate the crucial interactions of the peptide with its biological target. nih.gov

Computational approaches can be used to:

Identify the Bioactive Conformation: Determine the three-dimensional structure of a peptide when it is bound to its receptor.

Design Scaffolds: Build novel molecular frameworks that can hold the key pharmacophoric groups (e.g., the aromatic ring, hydrogen bond donors/acceptors) in the correct orientation.

Evaluate Mimetic Candidates: Use docking and MD simulations to assess how well the designed peptidomimetics bind to the target receptor and mimic the interactions of the original peptide.

By incorporating the constrained and well-defined stereochemistry of the this compound derivative, designers can create peptidomimetics with high affinity and specificity for a wide range of biological targets. nih.govnih.gov

Z D Phenylalanine Amide As a Research Tool and Biochemical Probe

Development of Fluorescent and Chromogenic Substrates for Enzyme Activity Assays

Z-D-phenylalanine amide and its analogs are frequently used to create substrates for monitoring the activity of proteases, enzymes that cleave peptide bonds. These synthetic substrates are designed to produce a detectable signal, either color or fluorescence, upon enzymatic cleavage.

In a typical design, a fluorescent (fluorogenic) or colored (chromogenic) reporter group is attached to the C-terminus of a peptide sequence containing this compound. The amide bond between the peptide and the reporter group quenches the signal. When a specific protease recognizes and cleaves this bond, the reporter molecule is released, resulting in a measurable increase in fluorescence or color. 5-diagnostics.comdcfinechemicals.com The intensity of the signal is directly proportional to the enzyme's activity. dcfinechemicals.com

Fluorogenic substrates are preferred for their high sensitivity, allowing for the detection of very low levels of enzymatic activity in various samples, including cell extracts and purified enzyme preparations. thermofisher.comnih.gov Commonly used fluorophores include aminomethylcoumarin (AMC) and rhodamine 110 (R110). nih.govbiotium.com Chromogenic substrates, often using p-nitroaniline (pNA), yield a colored product that can be easily quantified using a spectrophotometer and are widely used in various enzyme assays. 5-diagnostics.compeptanova.de The choice of the peptide sequence confers specificity, ensuring that only the target enzyme will cleave the substrate and generate a signal.

Comparison of Common Reporter Groups for Enzyme Substrates
Reporter GroupTypeDetection MethodTypical Wavelengths (nm)Key Advantage
p-Nitroaniline (pNA)ChromogenicSpectrophotometry (Absorbance)~405Simplicity and cost-effectiveness
7-Amino-4-methylcoumarin (AMC)FluorogenicFluorometry (Emission)Ex: ~380 / Em: ~460High sensitivity for peptidase assays thermofisher.com
Rhodamine 110 (R110)FluorogenicFluorometry (Emission)Ex: ~490 / Em: ~520Very high sensitivity, 50-100x more than AMC biotium.com
ResorufinFluorogenicFluorometry (Emission)Ex: ~570 / Em: ~585Long-wavelength emission reduces background fluorescence thermofisher.com

Applications in Affinity Labeling and Chemical Proteomics Methodologies

Affinity labeling is a powerful technique used to identify and characterize the binding sites of proteins, such as enzyme active sites or receptor-binding pockets. nih.gov this compound can be incorporated into affinity labeling probes. These probes are designed with three key components: a recognition element (pharmacophore) that directs the probe to the target protein, a reactive group that forms a covalent bond with the protein upon activation, and often a reporter tag for detection and isolation. mdpi.com

Phenylalanine derivatives are particularly useful in photoaffinity labeling (PAL), a subset of affinity labeling where the reactive group is activated by UV light. nih.gov Analogs of phenylalanine, such as p-benzoyl-L-phenylalanine (pBpa), which contains a photoreactive benzophenone (B1666685) group, can be incorporated into peptide probes. researchgate.netrsc.org Similarly, this compound can be chemically modified to include photoreactive groups like benzophenones, aryl azides, or diazirines. rsc.orgrsc.orgenamine.net When the probe binds to its target protein, irradiation with UV light generates a highly reactive species that forms a stable covalent bond with nearby amino acid residues, permanently "labeling" the protein. enamine.net

In chemical proteomics, these probes are used to identify the targets of bioactive molecules within complex biological mixtures. After labeling, the protein-probe complex can be identified and analyzed, often using mass spectrometry, to pinpoint the specific protein target and the site of interaction. mdpi.com The incorporation of "clickable" tags, such as terminal alkynes, into the probe design allows for the subsequent attachment of reporter molecules like biotin (B1667282) (for affinity purification) or fluorescent dyes (for imaging) via click chemistry. rsc.orgrsc.org

Commonly Used Photoreactive Groups in Affinity Labeling
Photoreactive GroupReactive IntermediateActivation Wavelength (nm)Key Features
BenzophenoneTriplet biradical~350-360Relatively stable, reacts with C-H bonds, less prone to reacting with water rsc.org
Aryl AzideNitrene~250-400Highly reactive, but can undergo intramolecular rearrangement enamine.net
DiazirineCarbene~350-380Highly reactive, small size minimizes steric hindrance, generates inert N₂ gas as a byproduct enamine.net

Utilization as a Building Block for Combinatorial Libraries in Chemical Biology Research

Combinatorial chemistry is a key strategy for discovering new biologically active compounds by synthesizing and screening large numbers of molecules, known as libraries. nih.gov this compound is an ideal building block for constructing these libraries, particularly peptide and peptidomimetic libraries. Its defined stereochemistry, protected N-terminus (Z-group), and activated C-terminus (amide) make it suitable for controlled, stepwise synthesis, often on a solid support. nih.gov

In techniques like split-and-pool synthesis, a solid support (like polymer beads) is divided into portions, a different building block (like this compound) is added to each portion, and then the portions are recombined or "pooled". nih.gov This process is repeated through several cycles, rapidly generating a vast library where each bead theoretically holds a unique chemical entity.

More advanced methods, such as DNA-encoded library (DEL) technology, use short DNA sequences as barcodes to identify the chemical building blocks used at each step of the synthesis. escholarship.org this compound and similar protected amino acids are compatible with the chemical reactions used in DEL synthesis. The ability to generate libraries with hundreds of billions of distinct compounds allows for the screening of massive chemical space to find novel ligands for protein targets. escholarship.org The structural diversity introduced by building blocks like this compound is crucial for exploring a wide range of potential interactions with biological targets. rsc.org

Overview of Combinatorial Library Methodologies
MethodologyKey PrincipleTypical Library SizeApplication of Phenylalanine Amide
Split-and-Pool SynthesisPhysical separation and pooling of solid supports (beads) at each synthetic step nih.gov10³ - 10⁶Used as a core scaffold or diversity element in peptide synthesis on beads.
Parallel SynthesisEach compound is synthesized in a separate reaction vessel (e.g., wells of a microplate).10² - 10⁴Incorporated into arrays of distinct peptide sequences.
Dynamic Combinatorial Chemistry (DCC)Uses reversible reactions to allow library members to interconvert in the presence of a target nih.govVariableCan be part of building blocks that form reversible bonds (e.g., hydrazones, disulfides). rsc.org
DNA-Encoded Libraries (DEL)Each building block is recorded by ligation of a unique DNA barcode escholarship.org10⁶ - 10¹²Used in solution-phase synthesis where its addition is encoded by a specific DNA tag.

Contribution to Mechanistic Elucidation of Enzymatic Reactions and Biochemical Pathways

Understanding the precise mechanism of an enzyme or the individual steps in a biochemical pathway often relies on the use of specifically designed molecules that can act as substrates, inhibitors, or probes. This compound and its analogs serve this purpose by allowing researchers to probe the structural and chemical requirements of enzyme active sites.

By synthesizing a series of substrate analogs with systematic modifications to the this compound core, researchers can perform structure-activity relationship (SAR) studies. For example, substituting the D-phenylalanine with other amino acids (both natural and unnatural) can reveal which interactions (e.g., hydrophobic, aromatic) are critical for substrate binding and catalysis. nih.gov Studies using N-acetyl-phenylalanyl-amide as a model have provided insights into the side chain-backbone interactions that stabilize protein conformations, which is fundamental to enzymatic function. nih.gov

Furthermore, these compounds are essential for kinetic studies that map out the reaction mechanism. Initial velocity, product inhibition, and dead-end inhibition experiments using substrate analogs can help determine the order of substrate binding and product release, as demonstrated in studies of enzymes like phenylalanine dehydrogenase. nih.gov In the broader context of biochemical pathways, such as the metabolism of phenylalanine to tyrosine, labeled versions of phenylalanine are used to trace the flow of atoms through the pathway, identifying intermediates and the enzymes that act upon them. youtube.comyoutube.comyoutube.com The stability conferred by the D-configuration and the amide group can make these probes resistant to non-specific degradation, allowing for more precise tracking within a biological system.

Design of Chiral Probes for Enantioselective Recognition Studies

Enantioselective recognition—the ability of a system to differentiate between two enantiomers (mirror-image isomers) of a chiral molecule—is fundamental to biology and pharmacology, as enantiomers can have vastly different biological activities. This compound, being a chiral molecule itself, is an excellent building block for creating chiral probes and sensors designed for enantioselective recognition.

These probes often work by creating a chiral environment that interacts differently with the L- and D-enantiomers of a target analyte. For instance, chiral macrocycles or polymers incorporating D-phenylalanine derivatives can be synthesized to act as receptors. tcd.ienih.gov The binding affinity between the chiral probe and the target enantiomers will differ due to variations in steric and electronic interactions, leading to a measurable difference in a signal.

Fluorescent chiral probes are particularly powerful. A system was developed using a graphene oxide platform modified with γ-cyclodextrin to distinguish between fluorescently labeled D- and L-phenylalanine. nih.gov The chiral probe selectively quenched the fluorescence of the D-enantiomer much more effectively than the L-enantiomer. nih.gov Such systems can be applied to determine the enantiomeric purity of pharmaceutical compounds or to study stereospecific biochemical processes. The principles demonstrated in these systems can be extended by using this compound as a core component in the design of new chiral selectors for chromatography, capillary electrophoresis, or sensor arrays.

Examples of Chiral Probes and Their Recognition Mechanisms
Chiral Probe/SystemTarget AnalyteRecognition PrincipleDetection Method
γ-Cyclodextrin-modified Graphene OxideFluorescently-labeled D/L-PhenylalanineHost-guest chemistry with differential fluorescence quenching nih.govFluorometry
Chiral Amphiphilic Calix nih.govresorcinareneD/L-PhenylalanineFormation of a ternary complex with Cu(II) ions at an air-water interface tcd.ienih.govLangmuir balance (surface pressure)
Optically Active PolyanilineD/L-PhenylalanineEnantioselective electrochemical oxidation on a chiral polymer surface researchgate.netDifferential Pulse Voltammetry

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